molecular formula C10H19NO2S B8230045 N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide

N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide

Cat. No.: B8230045
M. Wt: 217.33 g/mol
InChI Key: QGDNHYRWOHFNKG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide is a synthetic organic compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle

Preparation Methods

The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide typically involves the formation of the thietane ring followed by the introduction of the amide group. One common synthetic route includes the reaction of 2,2-dimethylthietane with appropriate reagents to form the desired amide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the thietane ring, forming simpler sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amide groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors that recognize sulfur-containing compounds. The thietane ring’s strained structure may facilitate binding to these targets, leading to various biochemical effects. Pathways involved may include oxidative stress responses and sulfur metabolism.

Comparison with Similar Compounds

Similar compounds to N-(2,2-Dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide include other thietane derivatives and sulfur-containing heterocycles. Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both methoxy and amide functional groups. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-2-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-9(2,13-5)8(12)11-7-6-14-10(7,3)4/h7H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDNHYRWOHFNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1)NC(=O)C(C)(C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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